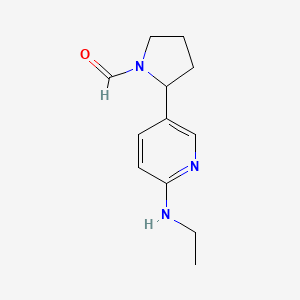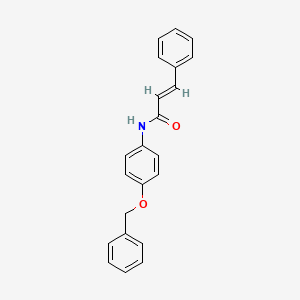
N-(4-(Benzyloxy)phenyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Benzyloxy)phenyl)cinnamamide is an organic compound with the molecular formula C22H19NO2. It is a derivative of cinnamamide, characterized by the presence of a benzyloxy group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Benzyloxy)phenyl)cinnamamide typically involves the reaction of 4-(benzyloxy)aniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous-flow reactors for better control, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-(Benzyloxy)phenyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Medicine: Potential use as an anti-tumor agent due to its ability to inhibit cell proliferation.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(Benzyloxy)phenyl)cinnamamide involves its interaction with cholinesterase enzymes. It inhibits acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. This is particularly beneficial in the treatment of neurodegenerative diseases like Alzheimer’s . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
- N-(4-chlorobenzyl)-N-(4-substituted phenyl)benzamide
- N-(4-phenylthiazol-2-yl)cinnamamide
- N-(4-(benzyloxy)phenyl)glycinamide
Uniqueness: N-(4-(Benzyloxy)phenyl)cinnamamide stands out due to its specific structure that combines the benzyloxy group with the cinnamamide moiety. This unique combination enhances its ability to inhibit cholinesterase enzymes more effectively compared to other similar compounds .
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(E)-3-phenyl-N-(4-phenylmethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H19NO2/c24-22(16-11-18-7-3-1-4-8-18)23-20-12-14-21(15-13-20)25-17-19-9-5-2-6-10-19/h1-16H,17H2,(H,23,24)/b16-11+ |
InChI Key |
LIFRCWMDNFFYSR-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-8-(3,5-dichlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12996349.png)
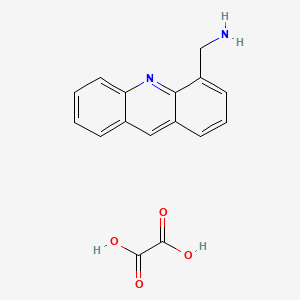
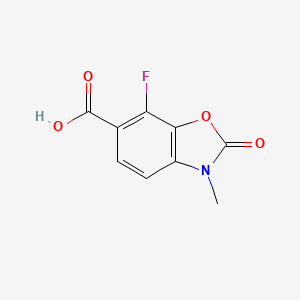
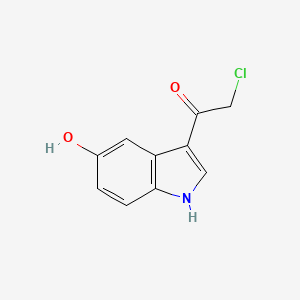
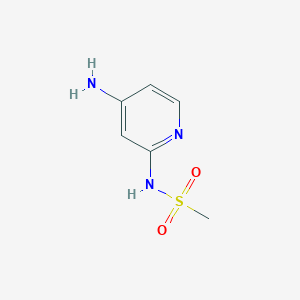
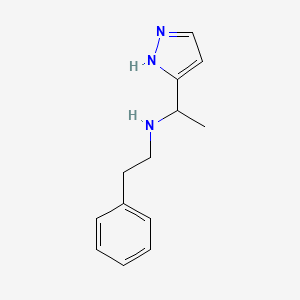
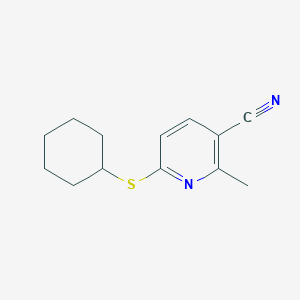

![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12996419.png)

![5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B12996424.png)
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12996427.png)
